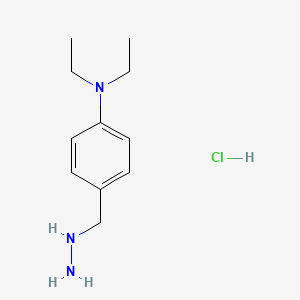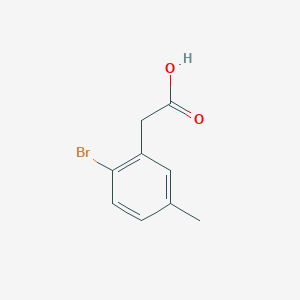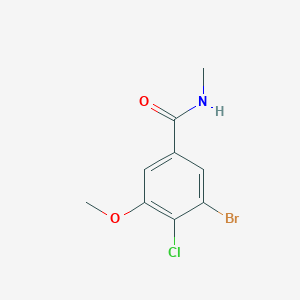
2,2',4,4'-Biphenyltetracarboxylic acid
Descripción general
Descripción
2,2’,4,4’-Biphenyltetracarboxylic acid, also known as BPDA, is a monomer used in the production of some polyimides . It has excellent heat resistance, solvent resistance, radiation resistance, and impressive mechanical and dielectric properties . It holds great potential for applications across numerous industries and material fields .
Synthesis Analysis
The synthesis of 2,2’,4,4’-Biphenyltetracarboxylic acid involves a series of 3D carboxylate coordination polymers . The process requires the formation of a new C–O ester bond . The hydrothermal reactions of CdO and 6,6′-dinitro-2,2′,4,4′-biphenyltetracarboxylic acid (H 4 dbta) with 2,2′-bpy gave the 3D framework .Molecular Structure Analysis
The molecular formula of 2,2’,4,4’-Biphenyltetracarboxylic acid is C16H10O8 . In all the complexes, the two benzene rings in the 2,4-bptc 4− ligand have torsion angle varies from 7.83 to 81.4° .Chemical Reactions Analysis
The chemical reactions of 2,2’,4,4’-Biphenyltetracarboxylic acid involve the formation of 3D coordination polymers . The 2,4-bptc 4− can form 6–9 coordination bond with metal ions .Physical And Chemical Properties Analysis
2,2’,4,4’-Biphenyltetracarboxylic acid has a molecular formula of C16H12O9 and an average mass of 348.261 Da . It has a luminescent property with an emission band maximum at 405 nm .Aplicaciones Científicas De Investigación
- Applications :
- Applications :
- Gas Adsorption : Biphenyl-3,5,3’,5’-tetracarboxylate (3,5-H4bptc) and biphenyl-3,4,3’,4’-tetracarboxylate (3,4-H4bptc) contribute to constructing porous coordination polymers. These materials exhibit selective gas adsorption properties, making them valuable for gas separation and storage .
- Applications :
- Applications :
- Applications :
Medicinal Chemistry and Drug Development
Porous Coordination Polymers (PCPs)
Metal–Organic Frameworks (MOFs)
Polyimide Ionomers
Coordination Polymers
Synthetic Methodology Research
Mecanismo De Acción
Target of Action
The primary targets of 2,2’,4,4’-Biphenyltetracarboxylic acid are metal ions, where it acts as a ligand . It forms coordination polymers with metal ions, creating complex structures .
Mode of Action
2,2’,4,4’-Biphenyltetracarboxylic acid interacts with its targets by forming coordination bonds. In the formation of these coordination polymers, the compound can act as a bidentate ligand or a hexadentate ligand, depending on the degree of deprotonation . This interaction leads to the formation of 1D chains or 3D coordination polymers .
Biochemical Pathways
It’s known that the compound forms coordination polymers, which have potential applications due to their novel structures .
Result of Action
The molecular and cellular effects of 2,2’,4,4’-Biphenyltetracarboxylic acid’s action are largely dependent on the metal ions it interacts with. The formation of coordination polymers can lead to the creation of novel structures with potential applications .
Action Environment
The action, efficacy, and stability of 2,2’,4,4’-Biphenyltetracarboxylic acid can be influenced by various environmental factors. For instance, the formation of coordination polymers is affected by factors such as the presence of metal ions and the degree of deprotonation
Safety and Hazards
Direcciones Futuras
The development of renewable polymers as alternatives to the petroleum-based ones has received significant attention due to the increasing depletion of fossil oil and the associated environmental concerns . A semi-biomass-based polyimide film was successfully synthesized, using biomass-derived furfural as one of the raw materials . This work offers a promising strategy for utilizing biomass-derived materials in polyimide synthesis and would drive a new wave of advancements in polymer science .
Propiedades
IUPAC Name |
4-(2,4-dicarboxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c17-13(18)7-1-3-9(11(5-7)15(21)22)10-4-2-8(14(19)20)6-12(10)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQQETDJGIXPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C(C=C(C=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: H4bpta features two carboxylate groups on each phenyl ring, offering four potential coordination sites. This allows it to bridge multiple metal centers, leading to the formation of extended structures. The twisted conformation of the biphenyl backbone, due to steric hindrance, further contributes to the formation of intriguing architectures. For instance, H4bpta acts as a bridging ligand in [Cu2(2,2′,4,4′-bptc)(L)x]·H2O, generating a 3D framework with PtS topology. [] This highlights how the ligand's structure dictates the final topology of the CP.
ANone: A novel 3D luminescent CP, [Zn2(3-bpah)(bpta)(H2O)]·3H2O, synthesized using H4bpta, exhibits remarkable fluorescence behavior and acts as a multi-responsive sensor. [] This material demonstrates outstanding sensitivity and selectivity in detecting Fe3+, Mg2+, Cr2O72-, MnO4-, nitrobenzene, and nitromethane even at extremely low concentrations. [] This example underscores the potential of H4bpta-based CPs as effective chemical sensors.
ANone: Ionothermal synthesis, employing ionic liquids as solvents, has proven beneficial in preparing low-coordinated coordination polymers (LCCPs) with H4bpta. [] This method facilitates the formation of LCCPs, like [Co(bptc)][EMIm]2·H2O, which exhibit interesting properties like hydration-dehydration behavior with accompanying color change and magnetic transformations. [] The use of ionic liquids offers greater control over reaction conditions and can lead to the formation of unique CPs with desirable properties.
ANone: The magnetic properties of H4bpta-based CPs are significantly influenced by the incorporated metal ion. A series of isostructural 3D CPs, [M(H2bpta)]n (M = Fe(II), Ni(II), Cu(II), Zn(II)), were synthesized using H4bpta. [] Despite their structural similarity, these CPs exhibited different magnetic behaviors depending on the central metal ion's spin. [] For example, the Cu(II) analogue displayed ferromagnetic interactions within chains and antiferromagnetic interactions between chains, highlighting the crucial role of the metal ion in dictating magnetic properties. []
ANone: Yes, a magnetic carbon-coated cobalt nanoparticle composite (C@Co) was synthesized using a 3D cobalt-based MOF, [Co(H2bpta)]n, as a precursor. [] This C@Co composite demonstrated excellent adsorption capabilities for anionic dyes, particularly methyl orange and congo red, making it a promising material for wastewater treatment. [] This example showcases the potential of H4bpta-based materials in addressing environmental challenges.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![5-[[4-(4-Ethylcyclohexyl)cyclohexyl]-difluoro-methoxy]-1,2,3-trifluoro-benzene](/img/structure/B3177704.png)

![Ethyl[(3-methylphenyl)methyl]amine](/img/structure/B3177719.png)